molecular formula C22H27NO5 B4002806 N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate

Cat. No.: B4002806
M. Wt: 385.5 g/mol
InChI Key: ABRYSULFRPSJPY-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18892296 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Reactivity of Hydroxyl Bearing Molecules

Phloretic acid, a naturally occurring phenolic compound, has been utilized as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation instead of phenol. This novel approach, involving the reaction of phenolic groups with bio-based amine to form benzoxazine end-capped molecules, demonstrates a sustainable alternative to conventional methods, offering potential applications in creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Synthesis of Stereoisomers for Antibacterials

The use of S-α-methylbenzyl as a chiral auxiliary has enabled the separation and synthesis of diastereomeric 2-pyrrolidinones, leading to the development of several stereochemically pure 3-(1-aminoethyl)pyrrolidines. These compounds serve as useful intermediates (C7 side chains) for quinolone antibacterials, showcasing a methodological advancement in the synthesis of medically relevant compounds (Schroeder et al., 1992).

Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, initiated from the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, has been investigated for antimicrobial activities. This research highlights the potential of these newly synthesized compounds against various bacterial and fungal isolates, indicating their significance in the development of new antimicrobial agents (Wardkhan et al., 2008).

Oxidative Polymerization of Phenols

Recent developments in the oxidative polymerizations of phenols have been revisited, with a focus on coupling selectivity and the discovery of new catalysts for chemoselective polymerization. This research presents a clean and low-loading process for the synthesis of phenolic polymers, which could have broad implications for material science and engineering (Kobayashi & Higashimura, 2003).

Hydrogen Bonded Structures in Organic Amine Oxalates

The study of hydrogen bonded networks in oxalates of various amines reveals different types of hydrogen bonded structures, offering insights into their thermal stability and potential applications. This research underscores the importance of hydrogen bonding in designing new materials with specific properties (Vaidhyanathan et al., 2002).

Properties

IUPAC Name

oxalic acid;N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-4-14-21-15-16-22-19-12-10-18(11-13-19)20(2,3)17-8-6-5-7-9-17;3-1(4)2(5)6/h4-13,21H,1,14-16H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRYSULFRPSJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate
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N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate

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